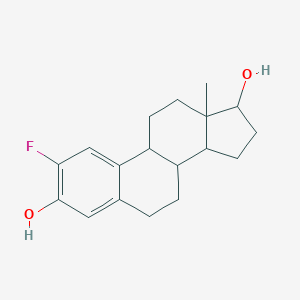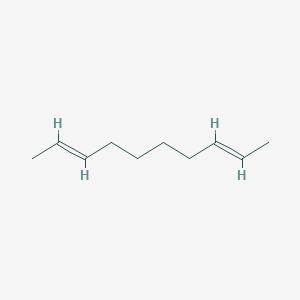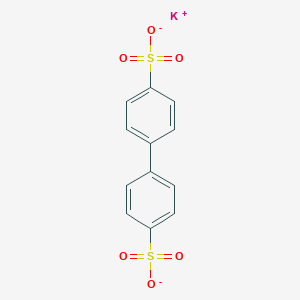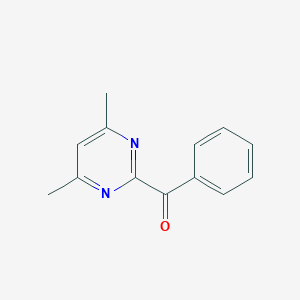
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and properties, which make it a promising candidate for use in a variety of laboratory experiments. In
Aplicaciones Científicas De Investigación
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new pharmaceuticals, as this compound has been shown to have activity against certain types of cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging applications. It has also been investigated for its potential use in organic electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is thought to inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells, making this compound a potential candidate for use in cancer treatments.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide has a variety of biochemical and physiological effects. In addition to its activity against cancer cells, this compound has been shown to have antioxidant properties and to be able to reduce inflammation in certain contexts. It has also been shown to be relatively non-toxic to healthy cells, making it a promising candidate for use in cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its unique structure and properties, which make it a versatile and useful tool for a variety of applications. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide. One area of interest is in further elucidating the compound's mechanism of action, which could help to improve its efficacy as a cancer treatment. Additionally, this compound could be further studied for its potential use in organic electronic devices, as well as its potential as a fluorescent probe in biological imaging applications. Finally, further research could be conducted to explore the potential use of this compound in other scientific research fields, such as materials science or environmental science.
Métodos De Síntesis
The synthesis of 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide involves the reaction of 5-bromoindole-3-carboxylic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting compound can be purified through recrystallization or chromatography techniques. This synthesis method has been well-established in the literature and has been used to produce high-quality samples of this compound for scientific research.
Propiedades
Nombre del producto |
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C10H7BrN2O2 |
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C10H7BrN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(14)10(12)15/h1-4,13H,(H2,12,15) |
Clave InChI |
XPAAOXNOBZFSJD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(=O)N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



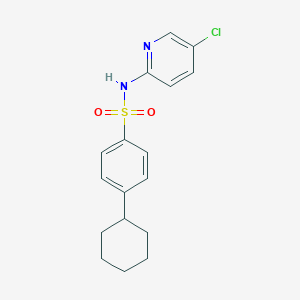
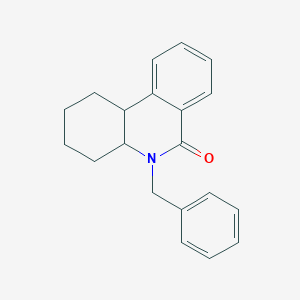
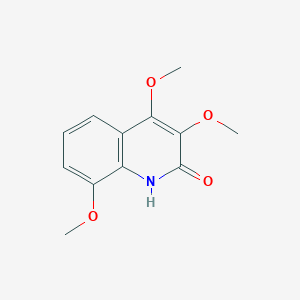
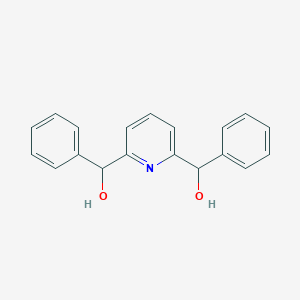
![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
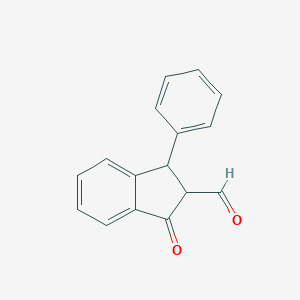

![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
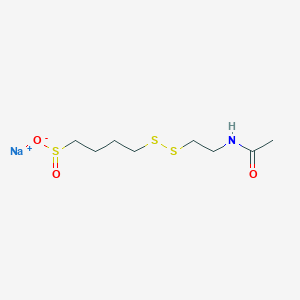
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
